Allyl Sodium Sulfate & Sodium Allyl Sulfonate: Structural & Functional Analysis
Allyl Sodium Sulfate & Sodium Allyl Sulfonate: Structural & Functional Analysis
This guide is structured to address the specific chemical identity of Allyl Sodium Sulfate (CAS 19037-59-3) while critically distinguishing it from its common industrial cognate, Sodium Allyl Sulfonate (CAS 2495-39-8). Given the frequent nomenclature conflation in literature, this guide covers both but focuses on the Sulfate as a reactive allylation agent and the Sulfonate as a polymerization monomer.
Executive Summary
Allyl Sodium Sulfate (
Part 1: Chemical Identity & Structural Disambiguation
The distinction between the Sulfate (ester) and Sulfonate (salt) is critical. The Sulfate contains a labile C-O-S bond susceptible to hydrolysis and nucleophilic attack, whereas the Sulfonate contains a robust C-S bond resistant to hydrolysis.
Table 1: Physicochemical Comparison
| Feature | Allyl Sodium Sulfate (The Reagent) | Sodium Allyl Sulfonate (The Monomer) |
| CAS Number | 19037-59-3 | 2495-39-8 |
| Formula | ||
| Molecular Weight | 160.12 g/mol | 144.12 g/mol |
| Bond Type | Sulfate Ester (C-O-S) | Sulfonate (C-S) |
| Primary Reactivity | Electrophilic (Alkylating agent) | Nucleophilic (Radical Polymerization) |
| Stability | Hydrolytically unstable (Acid/Base sensitive) | Highly stable (pH 2–12) |
| Key Application | Synthesis of Allyl Cellulose/Starch | Hydrogels, Excipients, Nickel Plating |
Part 2: Allyl Sodium Sulfate (CAS 19037-59-3)
2.1 Reactivity Profile: The Allylation Mechanism
Allyl sodium sulfate functions as a water-soluble allylating agent. Unlike allyl halides (e.g., allyl chloride), which are volatile and lachrymatory, allyl sodium sulfate allows for homogenous allylation in aqueous or semi-aqueous systems.
-
Mechanism: The sulfate group acts as a leaving group. In the presence of a nucleophile (e.g., hydroxyl group of cellulose
), the reaction proceeds via an pathway. -
Reaction Kinetics: The reaction is base-catalyzed.[2] Sodium hydroxide activates the cellulose hydroxyls to alkoxides (
), which then attack the -carbon of the allyl group.
2.2 Experimental Protocol: Synthesis of Allyl Cellulose
Context: Allyl cellulose is a precursor for cross-linked pharmaceutical hydrogels.
Reagents:
-
Cotton Cellulose (DP ~2000)
-
Allyl Sodium Sulfate (Recrystallized from ethanol)
-
NaOH (15% w/v solution)
Workflow:
-
Activation: Disperse cellulose in NaOH solution at
for 1 hour to form alkali cellulose ( ). -
Addition: Add Allyl Sodium Sulfate slowly to the mixture. Maintain temperature
to prevent hydrolysis of the sulfate ester. -
Reaction: Heat the mixture to
for 4 hours. The attacks the allyl group; is the byproduct. -
Purification: Neutralize with acetic acid. Wash the product with ethanol/water (80:20) to remove salts.
-
Validation: Determine Degree of Substitution (DS) via Bromination method.
Part 3: Sodium Allyl Sulfonate (CAS 2495-39-8)
3.1 Polymerization Kinetics: The Degradative Chain Transfer Problem
Sodium Allyl Sulfonate (SAS) is used to introduce anionic charge into polymers. However, its homopolymerization is notoriously difficult due to degradative chain transfer .
-
The Problem: The allylic protons (adjacent to the double bond) are weakly acidic. A growing radical chain (
) can abstract an allylic hydrogen instead of adding to the double bond. -
The Consequence: This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively, terminating the chain.
-
(Propagation rate)
(Transfer rate).
-
(Propagation rate)
-
Solution: SAS is almost always copolymerized with monomers that have high propagation rates (e.g., Acrylamide, Acrylic Acid) to overcome this kinetic barrier.
3.2 Visualization: Reactivity & Mechanism [3]
Figure 1: Mechanistic divergence between the Sulfate (Allylation) and Sulfonate (Polymerization/Termination).
Part 4: Pharmaceutical Applications
4.1 Hydrogel Drug Delivery (SAS Based)
Sodium Allyl Sulfonate is copolymerized with N-isopropylacrylamide (NIPAM) to create thermo-responsive hydrogels. The sulfonate group provides:
-
Ionization: Increases swelling ratio due to osmotic pressure.
-
Drug Loading: Electrostatic interaction with cationic drugs (e.g., Doxorubicin).
4.2 Analytical Quality Control
For drug development, purity is paramount. The primary impurity in SAS is Allyl Chloride (neurotoxic) and Sulfite ions.
HPLC Method for SAS Purity:
-
Column: Anion Exchange (e.g., Dionex IonPac AS11).
-
Mobile Phase: KOH gradient (10 mM to 50 mM).
-
Detection: Suppressed Conductivity or UV at 210 nm.
-
Limit of Quantitation: Allyl Chloride must be
ppm.
References
-
Synthesis of Allyl Cellulose
- Source: "The synthesis and identification of allyl ethers of glucose and cellulose." Canadian Journal of Chemistry, 1967.
- Relevance: Defines the use of Allyl Sodium Sulfate (CAS 19037-59-3)
-
URL:
-
Polymerization Kinetics (Degradative Chain Transfer)
-
Source: "Kinetics of Polymerization of Allyl Compounds."[4] Kyoto University Research, 1955.
- Relevance: Foundational text explaining why allyl monomers retard polymeriz
-
URL:
-
-
Industrial & Pharmaceutical Uses of SAS
- Source: "Sodium Allyl Sulfonate Product Profile." ChemicalBook, 2023.
- Relevance: Specifications for CAS 2495-39-8 in industrial applic
-
URL:
-
Safety & Toxicity Data
-
Source: "Safety Data Sheet: Sodium Allyl Sulfonate."[5] Fisher Scientific.
- Relevance: LD50 and handling protocols.
-
URL:
-
